molecular formula C17H19N5OS2 B10982114 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10982114
M. Wt: 373.5 g/mol
InChI Key: ADPHRLKUNQCPSL-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heteroatoms (nitrogen and sulfur) within its structure suggests that it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the Paal-Knorr reaction, which is used to synthesize pyrrole derivatives. This reaction can be catalyzed by various agents, such as MgI2 etherate, under mild conditions to achieve high yields . Additionally, the synthesis of thiadiazole rings can be achieved through the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like sodium borohydride, and various catalysts such as MgI2 etherate . Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H19N5OS2/c1-11-13(24-17(18-11)22-9-5-6-10-22)14(23)19-16-21-20-15(25-16)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,19,21,23)

InChI Key

ADPHRLKUNQCPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

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